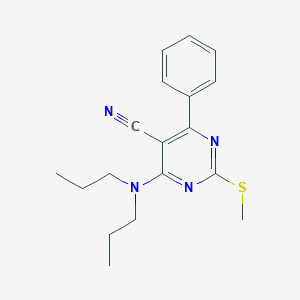
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one, also known as ABT-888, is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Aplicaciones Científicas De Investigación
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has been extensively studied for its potential use in cancer treatment. PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This is because cancer cells with defects in DNA repair pathways are more reliant on PARP-mediated DNA repair, and inhibition of PARP can lead to increased DNA damage and cell death.
Mecanismo De Acción
PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one work by binding to the catalytic domain of PARP and preventing its activity. This leads to the accumulation of DNA damage, particularly in cancer cells with defects in DNA repair pathways. The increased DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has been shown to have a number of biochemical and physiological effects. In addition to its role in DNA repair, PARP has also been implicated in a number of other cellular processes, including regulation of gene expression, cell death, and inflammation. As a result, PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one have been studied for their potential use in a variety of diseases beyond cancer, including neurodegenerative disorders and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has several advantages for lab experiments. It is a highly potent and selective inhibitor of PARP, and its mechanism of action is well-characterized. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain assays. Additionally, like many inhibitors, it can have off-target effects, and careful controls must be used to ensure that any observed effects are due to PARP inhibition and not other factors.
Direcciones Futuras
There are a number of future directions for research on 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one. One area of interest is the development of combination therapies that include PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one with other DNA-damaging agents. Another area of interest is the investigation of PARP inhibitors in diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors, which may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves several steps, including the condensation of 6-methyl-1H-benzimidazole-2-carboxylic acid with cyclooctanone, followed by reduction and cyclization to form the pyrrolone ring. The resulting compound is then reacted with ammonia to introduce the amino group, and the final product is obtained through purification by column chromatography.
Propiedades
Nombre del producto |
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
|---|---|
Fórmula molecular |
C20H26N4O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12,21H2,1H3,(H,22,23) |
Clave InChI |
SNOLFIZCPGKARD-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCCC4)N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCCC4)N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)






![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)